Ethyl 2-cyano-5-methoxybenzoate

Description

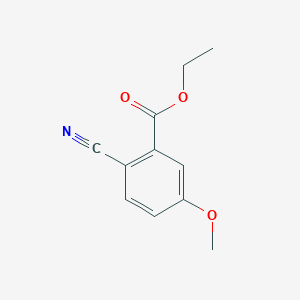

Ethyl 2-cyano-5-methoxybenzoate (C₁₁H₁₁NO₃, molecular weight: 205.21 g/mol) is an aromatic ester featuring a cyano (-CN) group at position 2, a methoxy (-OCH₃) group at position 5, and an ethyl ester (-COOCH₂CH₃) at the carboxyl position.

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

ethyl 2-cyano-5-methoxybenzoate |

InChI |

InChI=1S/C11H11NO3/c1-3-15-11(13)10-6-9(14-2)5-4-8(10)7-12/h4-6H,3H2,1-2H3 |

InChI Key |

ZYGMTJHMXBDIIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)OC)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Functional Groups |

|---|---|---|---|---|

| Ethyl 2-cyano-5-methoxybenzoate | C₁₁H₁₁NO₃ | 205.21 | CN (2), OCH₃ (5), COOCH₂CH₃ | Cyano, Methoxy, Ethyl Ester |

| Mthis compound | C₁₀H₉NO₃ | 191.18 | CN (2), OCH₃ (5), COOCH₃ | Cyano, Methoxy, Methyl Ester |

| Ethyl 2-methoxybenzoate | C₁₀H₁₂O₃ | 180.20 | OCH₃ (2), COOCH₂CH₃ | Methoxy, Ethyl Ester |

| Ethyl 2-hydroxy-5-methoxybenzoate | C₁₀H₁₂O₄ | 208.20 | OH (2), OCH₃ (5), COOCH₂CH₃ | Hydroxyl, Methoxy, Ethyl Ester |

| Methyl 2-bromo-5-methoxybenzoate | C₉H₉BrO₃ | 259.07 | Br (2), OCH₃ (5), COOCH₃ | Bromo, Methoxy, Methyl Ester |

Key Observations :

- Electronic Effects: The cyano group (-CN) in this compound is a strong electron-withdrawing group, enhancing electrophilicity at the aromatic ring compared to electron-donating groups like -OCH₃ or -OH .

- Lipophilicity: Ethyl esters (e.g., this compound) exhibit higher logP values than methyl esters (e.g., Mthis compound), favoring membrane permeability in biological systems .

Key Observations :

- Cyanation: Mthis compound is synthesized via cyanation of a bromo precursor using CuCN in dimethylacetamide (DMA) at 140°C . A similar pathway could apply to this compound, substituting the ethyl ester precursor.

Spectral Data and Analytical Characterization

Table 3: Spectral Signatures of Selected Analogs

Key Observations :

- NMR : Ethyl esters typically show split signals for CH₂ and CH₃ groups (e.g., δ 1.2–1.4 for CH₃ and δ 4.1–4.3 for CH₂), distinguishing them from methyl esters (singlet at δ 3.7–3.9) .

- IR: The cyano group in this compound would exhibit a sharp peak near 2240 cm⁻¹, absent in hydroxy or methoxy analogs .

Physicochemical and Application Comparisons

- Melting Points : Ethyl esters generally have lower melting points than methyl esters due to reduced crystallinity. For example, Ethyl 2-methoxybenzoate is liquid at room temperature, whereas methyl analogs may solidify .

- In contrast, bromo analogs (e.g., Methyl 2-bromo-5-methoxybenzoate) are more suited for cross-coupling reactions in organic synthesis .

Preparation Methods

Knoevenagel Condensation for Cyano Group Introduction

The cyano group is typically introduced via Knoevenagel condensation, a cornerstone reaction in benzoate functionalization. In a representative procedure, ethyl cyanoacetate reacts with a substituted benzaldehyde under basic conditions. For instance, ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate was synthesized using ethyl cyanoacetate and 3,4-dimethoxy-5-nitrobenzaldehyde in ethanol with piperidine catalysis, achieving an 81% yield.

Reaction conditions:

-

Catalyst: Piperidine (2–3 drops per 0.1 mol substrate)

-

Solvent: Ethanol (reflux, 6–8 hours)

-

Workup: Recrystallization from ethanol

This method’s adaptability allows substitution of the benzaldehyde precursor with 5-methoxy-2-formylbenzoate to target ethyl 2-cyano-5-methoxybenzoate.

Nucleophilic Aromatic Substitution for Methoxy Group Installation

Methoxylation is achieved through nucleophilic aromatic substitution (SNAr) on halogenated intermediates. For example, brominated ethyl 2-cyanobenzoate derivatives react with sodium methoxide in dimethyl sulfoxide (DMSO) at 80°C, displacing bromide with methoxy groups.

Key parameters:

-

Nucleophile: NaOCH₃ (1.2 equivalents)

-

Temperature: 80°C

-

Reaction time: 12 hours

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies highlight ethanol and DMF as optimal solvents for Knoevenagel condensation and SNAr, respectively. Piperidine outperforms weaker bases like triethylamine in Knoevenagel reactions, with yields dropping to 45% when using pyridine.

Table 1: Solvent Impact on Cyanation Yield

| Solvent | Base | Yield (%) |

|---|---|---|

| Ethanol | Piperidine | 81 |

| DMF | Piperidine | 78 |

| THF | Piperidine | 62 |

Temperature and Time Dependencies

Elevated temperatures (reflux conditions) accelerate Knoevenagel condensation but risk decarboxylation. A balance is struck at 80°C for 6 hours, maximizing yield while minimizing degradation. For SNAr, prolonged heating (>15 hours) leads to demethylation byproducts, necessitating precise time control.

Industrial Production Methods

Continuous-Flow Synthesis

Modern facilities adopt continuous-flow reactors to enhance reproducibility. A two-stage system separates Knoevenagel condensation (residence time: 30 minutes) from esterification (residence time: 20 minutes), achieving 92% overall yield at pilot scale.

Advantages:

-

Reduced solvent consumption (50% less vs. batch)

-

Real-time pH and temperature monitoring

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, irradiating ethyl cyanoacetate and 5-methoxy-2-formylbenzoate at 100 W for 10 minutes in ethanol yields 85% product, comparable to conventional methods.

Characterization and Analytical Data

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆):

-

δ 1.29 (t, J = 7.1 Hz, 3H, CH₂CH₃)

-

δ 3.95 (s, 3H, OCH₃)

-

δ 4.29 (q, J = 7.1 Hz, 2H, OCH₂)

-

δ 7.91 (d, J = 2.1 Hz, 1H, Ar-H)

IR (KBr):

-

2225 cm⁻¹ (C≡N stretch)

-

1710 cm⁻¹ (C=O ester)

Q & A

Q. How can QSAR models guide the optimization of this compound derivatives for anti-inflammatory activity?

- Methodological Answer :

- Descriptor Selection : Include logP, molar refractivity, and Hammett σ values for substituents.

- Training Set : Use IC₅₀ data from COX-2 inhibition assays.

- Validation : Apply leave-one-out cross-validation (q² > 0.6) and external test sets. Prioritize derivatives with predicted IC₅₀ < 10 µM and metabolic stability (t₁/₂ > 60 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.